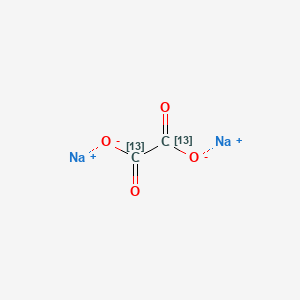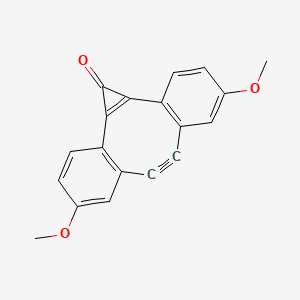
Fl-DIBO
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fluorogenic dibenzocyclooctyne (Fl-DIBO) is a selective and high sensitivity fluorescent probe used in click chemistry. It reacts rapidly with azide compounds to form highly fluorescent products with a maximum emission wavelength of 469 nm and excitation wavelength of 363 nm . This compound is particularly useful for labeling diazo-tagged proteins without detectable background signal interference .
準備方法
Synthetic Routes and Reaction Conditions
The preparation method involves resuspending the protein with 1×PBS (pH 7.4) and incubating with NHS-activated ester (25 mM in DMSO) overnight at room temperature . The labeled proteins are then co-incubated with Fl-DIBO (25-500 μM) at 37°C for 18 hours .
Industrial Production Methods
The industrial production of fluorogenic dibenzocyclooctyne involves large-scale synthesis using similar reaction conditions as in laboratory settings. The compound is typically produced in solid form, with a light yellow to yellow appearance . It is stored at 4°C, protected from light, and can be dissolved in solvents like DMSO for use .
化学反応の分析
Types of Reactions
Fluorogenic dibenzocyclooctyne primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups . This reaction is highly selective and efficient, forming stable triazole linkages.
Common Reagents and Conditions
The common reagents used in these reactions include azide compounds and copper catalysts. The reaction conditions typically involve room temperature or slightly elevated temperatures (up to 37°C) and solvents like DMSO or PBS .
Major Products
The major products formed from these reactions are highly fluorescent triazole compounds, which are useful for various labeling and detection applications in biological and chemical research .
科学的研究の応用
Fluorogenic dibenzocyclooctyne has a wide range of applications in scientific research:
作用機序
Fluorogenic dibenzocyclooctyne exerts its effects through a click chemistry mechanism. It contains an alkyne group that reacts with azide compounds to form triazole linkages . This reaction is highly specific and efficient, resulting in the formation of highly fluorescent products. The molecular targets involved in this mechanism are azide-containing molecules, and the pathway involves copper-catalyzed azide-alkyne cycloaddition .
類似化合物との比較
Fluorogenic dibenzocyclooctyne is unique in its high sensitivity and selectivity for azide compounds. Similar compounds include other dibenzocyclooctyne derivatives and fluorogenic probes like nitrones, nitrile oxides, and diazo derivatives . fluorogenic dibenzocyclooctyne stands out due to its rapid reaction kinetics and high fluorescence intensity, making it particularly useful for applications requiring minimal background signal interference .
特性
分子式 |
C19H12O3 |
|---|---|
分子量 |
288.3 g/mol |
IUPAC名 |
8,15-dimethoxytetracyclo[11.4.0.02,4.05,10]heptadeca-1(13),2(4),5(10),6,8,14,16-heptaen-11-yn-3-one |
InChI |
InChI=1S/C19H12O3/c1-21-13-5-7-15-11(9-13)3-4-12-10-14(22-2)6-8-16(12)18-17(15)19(18)20/h5-10H,1-2H3 |
InChIキー |
BZYUEUWYGRHCPO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C3=C(C3=O)C4=C(C=C(C=C4)OC)C#C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


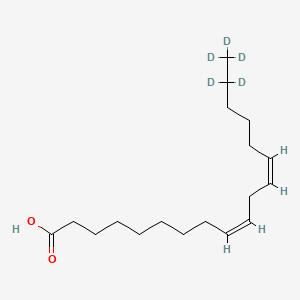
![4-[(1S,2S,5S,7S)-2-ethenyl-2-methyl-5-propan-2-yl-6,8-dioxabicyclo[3.2.1]octan-7-yl]phenol](/img/structure/B12395247.png)
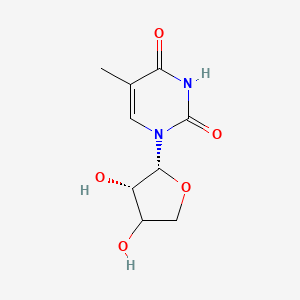

![[(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B12395264.png)
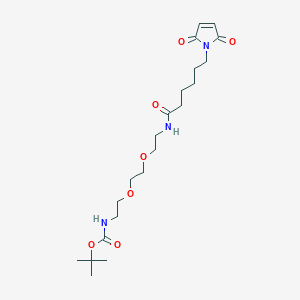
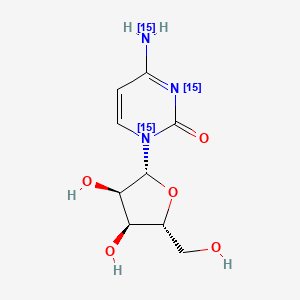
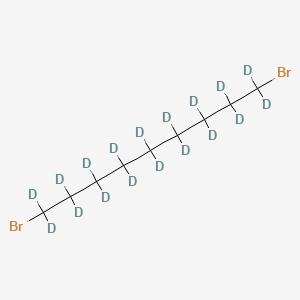
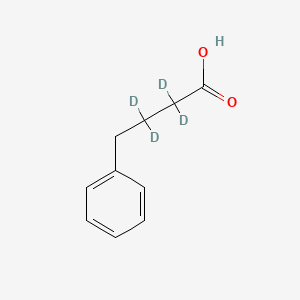

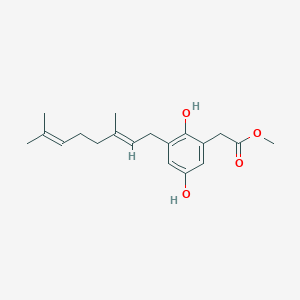
![(2'S,3S,3'S,6'R)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(cyclopropylmethyl)-2-oxospiro[1H-indole-3,4'-8-oxa-1,5,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-9,11,13,15-tetraene]-13'-carboxylic acid](/img/structure/B12395293.png)
![2-hydroxy-6-[[(2S)-1-(pyridine-3-carbonyl)piperidin-2-yl]methoxy]benzaldehyde](/img/structure/B12395295.png)
